VEGFR-2 Kinase Inhibition: A p-Tolyl-Thiadiazole Derivative Surpasses Sorafenib
A 2,3-dihydro-1,3,4-thiadiazole derivative bearing the N-(4-((E)-1-(((Z)-5-acetyl-3-(p-tolyl)-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)ethyl)phenyl)benzamide scaffold—whose core pharmacophore is constructed directly from the p-tolyl-1,3,4-thiadiazole substructure represented by CAS 85103-31-7—exhibited VEGFR-2 IC50 of 0.024 μM, outperforming the clinically approved standard sorafenib (IC50 0.041 μM) by approximately 1.7-fold [1]. The same compound showed anti-proliferative IC50 values of 0.05 μM against MCF-7 and 0.14 μM against HepG2, with a selectivity index supported by an IC50 of 0.19 μM in normal WI-38 fibroblasts [1].
| Evidence Dimension | VEGFR-2 inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 0.024 μM (p-tolyl-thiadiazole-derived compound 20b) |
| Comparator Or Baseline | Sorafenib IC50 = 0.041 μM |
| Quantified Difference | ~1.7-fold superior potency vs. sorafenib |
| Conditions | In vitro VEGFR-2 enzymatic inhibition assay; MCF-7 and HepG2 cancer cell lines; WI-38 normal cells |
Why This Matters
For procurement decisions in kinase inhibitor discovery programs, the p-tolyl-thiadiazole scaffold provides a synthetic entry point to compounds with demonstrated sub-50 nM VEGFR-2 potency exceeding the clinical benchmark sorafenib, a differentiation not established for 5-phenyl or 5-halogenophenyl analogs in the same assay system.
- [1] El-Sayed, N.N.E.; et al. Design, Synthesis, and Evaluation of Novel Thiadiazole Derivatives as Potent VEGFR-2 Inhibitors: A Comprehensive In Vitro and In Silico Study. RSC Adv. 2024, 14, 35505–35519. View Source
